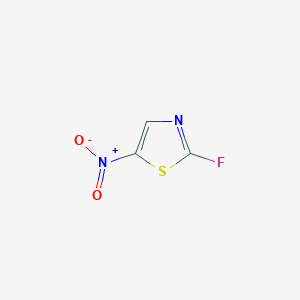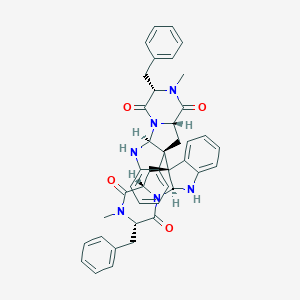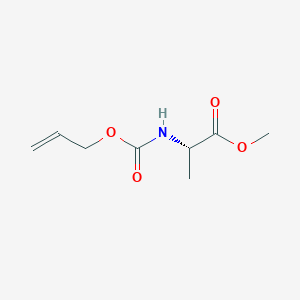
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate, also known as methyl acetylphenylalanylprolylglutamylglycinamide, is a synthetic peptide used in scientific research. It is a derivative of the natural peptide hormone thyrotropin-releasing hormone (TRH), which plays a crucial role in the regulation of thyroid hormone secretion and other physiological processes.
Wirkmechanismus
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate acts as an agonist of TRH receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. By binding to these receptors, Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate (2S)-2-(prop-2-enoxycarbonylamino)propanoate activates a signaling cascade that leads to the release of various neurotransmitters and hormones, including thyroid-stimulating hormone (TSH), prolactin, and corticotropin-releasing hormone (CRH).
Biochemische Und Physiologische Effekte
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate has been shown to have various biochemical and physiological effects, including the stimulation of thyroid hormone secretion, the modulation of pain perception, and the regulation of the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, it also has some limitations, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for non-specific binding to other receptors.
Zukünftige Richtungen
There are several future directions for research on Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate (2S)-2-(prop-2-enoxycarbonylamino)propanoate and its derivatives. These include the development of more potent and selective TRH receptor agonists, the investigation of the role of TRH in the regulation of energy metabolism and body weight, and the exploration of the potential therapeutic applications of TRH agonists in various diseases, including neurodegenerative diseases, pain disorders, and autoimmune disorders.
Conclusion:
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate is a synthetic peptide used in scientific research to study the mechanisms of action of TRH and its derivatives. It has various biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully understand the role of TRH and its agonists in physiological processes and to develop more potent and selective TRH receptor agonists.
Synthesemethoden
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in SPPS, the peptide is synthesized in solution and then purified.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate is used in scientific research to study the mechanisms of action of TRH and its derivatives. It is also used to investigate the role of TRH in various physiological processes, including the regulation of thyroid hormone secretion, the modulation of pain perception, and the regulation of the immune system.
Eigenschaften
CAS-Nummer |
128369-70-0 |
|---|---|
Produktname |
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate |
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate |
InChI |
InChI=1S/C8H13NO4/c1-4-5-13-8(11)9-6(2)7(10)12-3/h4,6H,1,5H2,2-3H3,(H,9,11)/t6-/m0/s1 |
InChI-Schlüssel |
NJIDTMUALCLNOT-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NC(=O)OCC=C |
SMILES |
CC(C(=O)OC)NC(=O)OCC=C |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)OCC=C |
Synonyme |
L-ALANINE, N-[(2-PROPENYLOXY)CARBONYL]-, METHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



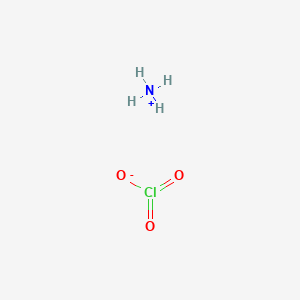
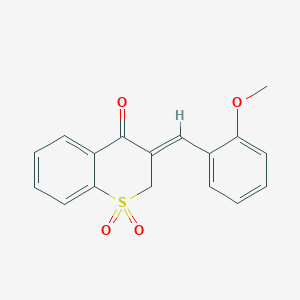
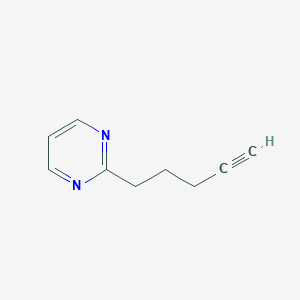
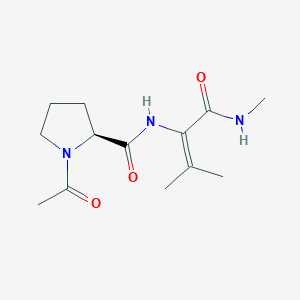
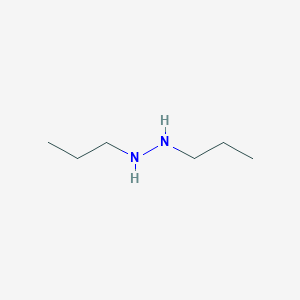
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
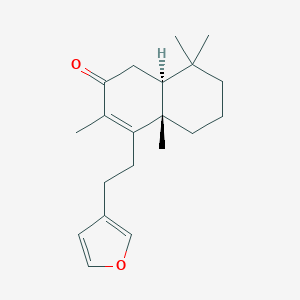
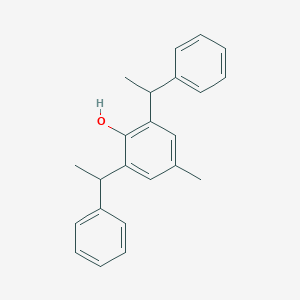
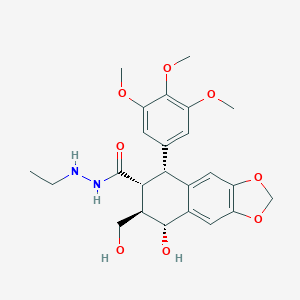
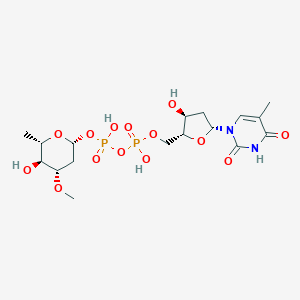
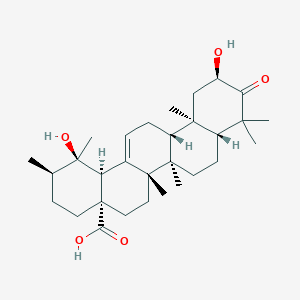
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
